6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
Overview
Description
6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties . The compound is often used in scientific research due to its potential therapeutic applications.
Preparation Methods
The synthesis of 6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2-4 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents.
Scientific Research Applications
6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with various molecular targets and pathways. For instance, it has been shown to suppress the growth of cancer cells by interfering with specific cellular processes . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
Levamisole: Known for its anthelmintic properties.
Other 5,6-dihydro derivatives: Exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity. The uniqueness of 6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S.C2H2O4/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-17-7-8-18-15(17)16-14;3-1(4)2(5)6/h1-9,14H,10H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBSSRLESHNUHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2N1C=CS2)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493700 | |
Record name | Oxalic acid--6-(naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62284-86-0 | |
Record name | Oxalic acid--6-(naphthalen-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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